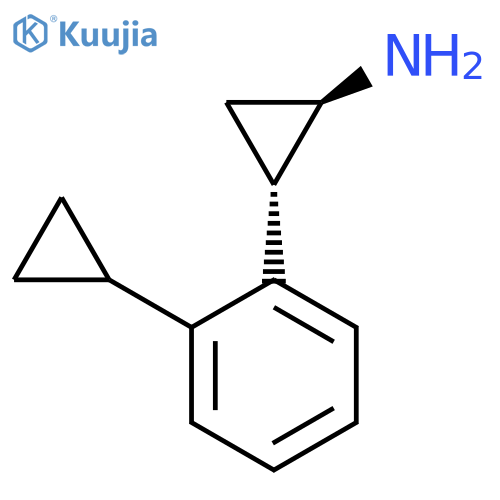

Cas no 2227703-59-3 (rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine)

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine

- 2227703-59-3

- EN300-1740849

-

- インチ: 1S/C12H15N/c13-12-7-11(12)10-4-2-1-3-9(10)8-5-6-8/h1-4,8,11-12H,5-7,13H2/t11-,12+/m0/s1

- InChIKey: TUQDSTMQULYGLR-NWDGAFQWSA-N

- ほほえんだ: N[C@@H]1C[C@H]1C1=CC=CC=C1C1CC1

計算された属性

- せいみつぶんしりょう: 173.120449483g/mol

- どういたいしつりょう: 173.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1740849-2.5g |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine |

2227703-59-3 | 2.5g |

$2800.0 | 2023-09-20 | ||

| Enamine | EN300-1740849-0.05g |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine |

2227703-59-3 | 0.05g |

$1200.0 | 2023-09-20 | ||

| Enamine | EN300-1740849-1g |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine |

2227703-59-3 | 1g |

$1429.0 | 2023-09-20 | ||

| Enamine | EN300-1740849-10.0g |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine |

2227703-59-3 | 10g |

$6144.0 | 2023-06-03 | ||

| Enamine | EN300-1740849-0.25g |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine |

2227703-59-3 | 0.25g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1740849-10g |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine |

2227703-59-3 | 10g |

$6144.0 | 2023-09-20 | ||

| Enamine | EN300-1740849-5.0g |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine |

2227703-59-3 | 5g |

$4143.0 | 2023-06-03 | ||

| Enamine | EN300-1740849-0.5g |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine |

2227703-59-3 | 0.5g |

$1372.0 | 2023-09-20 | ||

| Enamine | EN300-1740849-0.1g |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine |

2227703-59-3 | 0.1g |

$1257.0 | 2023-09-20 | ||

| Enamine | EN300-1740849-1.0g |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine |

2227703-59-3 | 1g |

$1429.0 | 2023-06-03 |

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amineに関する追加情報

Professional Introduction torac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine (CAS No. 2227703-59-3)

Rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2227703-59-3, has garnered attention due to its potential applications in drug development and molecular biology. The intricate stereochemistry of this molecule, defined by its racemic configuration, makes it a subject of extensive interest among researchers seeking to explore novel pharmacological pathways.

The chemical structure of rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine consists of a cyclopropane ring substituted with an amine group and a 2-cyclopropylphenyl moiety. This arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The cyclopropane ring, known for its high reactivity and rigidity, contributes to the compound's stability while allowing for selective binding to specific receptors or enzymes.

In recent years, there has been growing interest in the development of chiral drugs due to their enhanced efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine makes it an excellent candidate for studying the impact of molecular configuration on pharmacological activity. Researchers have been exploring derivatives of this compound to develop more effective therapeutic agents targeting various diseases.

One of the most compelling aspects of rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine is its potential in the field of central nervous system (CNS) drug discovery. The structural features of this compound suggest that it may interact with neurotransmitter receptors, making it a promising candidate for treating neurological disorders such as depression, anxiety, and Parkinson's disease. Recent studies have shown that analogs of this compound exhibit significant affinity for serotonin receptors, which are key targets in the treatment of mood disorders.

The synthesis of rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These methods not only enhance the yield but also ensure that the final product meets the stringent requirements for pharmaceutical applications. The development of efficient synthetic routes has been a focus of numerous research groups aiming to make this compound more accessible for further investigation.

Another area where rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine shows promise is in anti-inflammatory drug development. Inflammation is a hallmark of many chronic diseases, and targeting inflammatory pathways can lead to novel therapeutic strategies. Preliminary studies indicate that derivatives of this compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This potential makes it an attractive candidate for further exploration in the context of inflammatory diseases like rheumatoid arthritis and Crohn's disease.

The role of computational chemistry in understanding the behavior of rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of this compound with biological targets and optimizing its pharmacological properties. By leveraging computational tools, researchers can design more effective derivatives with improved potency and selectivity. This interdisciplinary approach combines experimental data with theoretical calculations to accelerate the drug discovery process.

Future directions in the study of rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine include exploring its mechanism of action at a molecular level and investigating its potential in combination therapies. Understanding how this compound interacts with biological systems can provide insights into new therapeutic strategies and help overcome existing challenges in drug development. Additionally, studying its pharmacokinetic properties will be crucial for determining its suitability for clinical applications.

The versatility of rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine as a building block for drug discovery underscores its importance in modern pharmaceutical research. Its unique structural features offer opportunities for developing innovative treatments across various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in shaping the future of medicine.

2227703-59-3 (rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine) 関連製品

- 946344-22-5(N-(5-phenyl-1,2-oxazol-3-yl)methyl-1-benzofuran-2-carboxamide)

- 103656-71-9(4-(2-phenyl-1,3-oxazol-5-yl)phenol)

- 172703-83-2(4-methylpiperidine-2-carboxamide)

- 1807398-48-6(2,6-Bis(trifluoromethyl)-3-iodocinnamic acid)

- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))

- 2168633-65-4(2,2-Diethyl-5,5,6,6-tetramethyl-1,3-oxazinane)

- 1021219-95-3(3-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]propanoic acid)

- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)

- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)